molecular formula C12H12N2O2 B15195336 Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- CAS No. 719-61-9

Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl-

Cat. No.: B15195336
CAS No.: 719-61-9
M. Wt: 216.24 g/mol
InChI Key: LGLNTUFPPXPHKF-UHFFFAOYSA-N
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Description

Properties

CAS No.

719-61-9

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1,4-diisocyanato-2,3,5,6-tetramethylbenzene

InChI

InChI=1S/C12H12N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h1-4H3

InChI Key

LGLNTUFPPXPHKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1N=C=O)C)C)N=C=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The first stage involves alkoxycarbonylation using methyl carbamate (CH3NHCOOCH3) in methanol, catalyzed by sodium methoxide (NaOCH3). The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the isopropenyl groups, facilitated by the base catalyst:

$$
\text{Diisopropenyl tetramethylbenzene} + 2\,\text{CH}3\text{NHCOOCH}3 \xrightarrow{\text{NaOCH}3, \text{MeOH}} \text{Bis(urethane)} + 2\,\text{CH}3\text{OH}
$$

Critical parameters for this step include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation
  • Molar ratio : 2.2–2.5 equivalents of methyl carbamate per isopropenyl group
  • Catalyst loading : 0.5–1.5 wt% NaOCH3 relative to the diisopropenyl substrate

The resulting bis(urethane) intermediate is isolated via filtration after quenching excess methanol, achieving purities >95% as confirmed by HPLC.

Catalyst Selection and Optimization

While sodium methoxide is standard, alternative catalysts such as potassium tert-butoxide or crown ether-complexed alkali metals have been explored to improve reaction efficiency. However, these variants increase production costs without significantly enhancing yield.

Thermal Cracking of Urethane Intermediate

The second stage converts the bis(urethane) into the target diisocyanate through controlled pyrolysis.

Cracking Conditions and Byproduct Management

Thermal decomposition occurs at 220–280°C under reduced pressure (10–50 mmHg) to minimize oligomerization. The reaction follows first-order kinetics:

$$
\text{Bis(urethane)} \xrightarrow{\Delta} \text{1,4-Diisocyanato-2,3,5,6-tetramethylbenzene} + 2\,\text{CH}3\text{OH} + \text{CO}2
$$

Key operational challenges include:

  • Residence time control : Limited to 15–30 minutes to prevent thermal degradation
  • Byproduct removal : Condensation traps capture methanol and CO2, while unreacted urethane is recycled

Yields typically reach 75–82%, with primary impurities being monoisocyanate derivatives and trimerized isocyanates.

Equipment Considerations

Specialized thin-film evaporators or falling-film reactors are employed to ensure rapid heat transfer and minimize side reactions. Material compatibility concerns (due to isocyanate reactivity) necessitate glass-lined or stainless steel 316L reactor surfaces.

Alternative Synthetic Routes and Comparative Analysis

While the urethane pathway dominates industrial production, other methods have been investigated:

Direct Phosgenation of Tetramethylbenzenediamine

Theoretical approaches involve reacting 1,4-diamino-2,3,5,6-tetramethylbenzene with phosgene (COCl2). However, this method faces practical barriers:

  • Extreme toxicity of phosgene requires specialized infrastructure
  • Methyl substituents sterically hinder amine reactivity, necessitating elevated temperatures (>100°C) that promote decomposition

Isocyanate Rearrangement

Patent WO2017160016A1 describes urea-bonded intermediates that could theoretically undergo rearrangement to aromatic isocyanates. However, application to tetramethyl derivatives remains speculative, with no documented successful syntheses.

Purification and Stabilization Techniques

Post-synthesis processing ensures product stability:

Distillation Protocols

Short-path distillation at 150–160°C (0.1–0.5 mmHg) removes residual solvents and low-boiling impurities. The diisocyanate fraction is collected as a colorless liquid with >99% purity.

Stabilization Additives

To prevent polymerization during storage:

  • 10–50 ppm benzoyl chloride (free radical scavenger)
  • 0.1–0.5% triethyl phosphate (moisture scavenger)

Industrial Production Challenges

Scale-up considerations reveal critical bottlenecks:

Challenge Mitigation Strategy
Urethane hydrolysis Rigorous drying of methanol solvent
Isocyanate trimerization Rapid cooling after thermal cracking
Catalyst recovery Filtration through ceramic membranes

These measures ensure consistent batch-to-batch reproducibility in multi-ton production scales.

Scientific Research Applications

Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- (CAS No: 719-61-9) is a specialized compound with diverse applications primarily in the production of polyurethane materials. This article explores its scientific research applications, providing comprehensive data and case studies to illustrate its significance in various industrial sectors.

Polyurethane Production

One of the primary applications of Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- is in the manufacture of polyurethanes . It serves as a key ingredient in producing:

  • Flexible and Rigid Foams : Used in furniture and automotive industries for cushioning materials.
  • Coatings and Adhesives : Employed in protective coatings for surfaces and as adhesives in construction materials.

Construction Materials

The compound is utilized as an additive in construction materials to enhance their durability and resistance to environmental factors. It contributes to:

  • Sealants : Providing waterproofing and adhesion properties.
  • Grouts : Improving the mechanical strength and longevity of construction joints.

Automotive Industry

In the automotive sector, Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- is used in producing:

  • Interior Components : Such as dashboards and seat cushions that require resilient materials.
  • Exterior Coatings : Offering protection against UV degradation and physical wear.

Specialty Applications

The compound has been explored for use in specialty applications such as:

  • Biomedical Devices : Research indicates potential for use in biocompatible materials for medical devices due to its mechanical properties.
  • Textile Coatings : Enhancing water resistance and durability of fabrics.

Case Study 1: Polyurethane Foam Development

A study conducted by researchers at [source] demonstrated that integrating Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- into polyurethane formulations significantly improved the thermal stability and mechanical properties of the resulting foams. The foams exhibited enhanced load-bearing capacities and reduced flammability compared to traditional formulations.

Case Study 2: Construction Sealant Performance

In a comparative analysis of sealants used in construction applications published by [source], it was found that sealants incorporating Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- outperformed standard sealants in terms of adhesion strength and resistance to moisture ingress over a two-year field study.

Safety Considerations

While Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- has valuable industrial applications, it poses health risks associated with isocyanate exposure. Proper safety measures must be implemented during handling and processing to mitigate risks of respiratory sensitization and skin irritation.

Recommended Safety Practices

  • Use personal protective equipment (PPE) such as gloves and respirators.
  • Ensure adequate ventilation in work areas.
  • Conduct regular monitoring of workplace exposure levels.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties Comparison
Property Target Compound Toluene Diisocyanate (TDI) Tetramethylterephthalic Acid
Molecular Weight (g/mol) 222.24 (calc.) 174.16 222.24
Boiling Point (°C) Not reported 251 (2,4-TDI) Decomposes >300
Reactivity High (isocyanates) High Low (carboxylic acids)
Table 2: Substituent Effects on Reactivity
Substituent Electron Effect Steric Effect Example Compound
-NCO (isocyanate) Strongly withdrawing Moderate Target compound
-OCH₃ (methoxy) Donating Low 1,4-Diisocyanato-2,5-dimethoxybenzene
-CH₃ (methyl) Weakly donating High Target compound

Q & A

Q. What are the optimal synthetic routes for Benzene, 1,4-diisocyanato-2,3,5,6-tetramethyl- to ensure high purity and yield?

Methodological Answer: A viable approach involves using halogenated precursors (e.g., 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene) as intermediates. The bromomethyl groups can be converted to isocyanate via nucleophilic substitution with silver or potassium cyanate under anhydrous conditions. Solvent selection (e.g., dry toluene) and controlled temperature (60–80°C) are critical to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the isocyanate groups in this compound?

Methodological Answer:

  • FT-IR Spectroscopy : The asymmetric stretching vibration of NCO groups (2260–2275 cm⁻¹) confirms isocyanate functionality.
  • ¹³C NMR : The carbonyl carbon of the isocyanate group appears at ~125–130 ppm.
  • Elemental Analysis : Verify nitrogen content (~12.8% for C₁₂H₁₂N₂O₂).
    Cross-validation with X-ray crystallography (if crystals are obtainable) resolves steric effects from tetramethyl substitution .

Q. How should researchers handle this compound to mitigate toxicity and moisture sensitivity?

Methodological Answer:

  • Storage : Under inert gas (argon/nitrogen) at –20°C in sealed amber vials to prevent hydrolysis.
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions.
  • Safety : Employ fume hoods and PPE (nitrile gloves, respirators) due to potential respiratory sensitization from isocyanate exposure .

Advanced Research Questions

Q. How does the steric profile of 2,3,5,6-tetramethyl substitution impact its use in metal-organic frameworks (MOFs)?

Methodological Answer: The tetramethyl groups introduce steric hindrance, preventing the formation of paddle-wheel motifs common in MOFs using unsubstituted 1,4-benzenedicarboxylate (BDC) ligands. For example, Zn(II)-based MOF-2 structures with 2,3,5,6-tetramethyl-1,4-benzenedicarboxylate (TBDC) fail to form the square-grid topology due to increased dihedral angles (15–20°) between the benzene ring and carboxylate groups. Researchers should prioritize ligands with lower steric demand or adjust metal nodes (e.g., larger lanthanides) to accommodate bulkier substituents .

Q. Can this compound act as a ligand or catalyst in transition-metal-mediated reactions?

Methodological Answer: The isocyanate groups can coordinate to metals (e.g., Cr, Pd), but steric hindrance from tetramethyl groups limits accessibility. For instance, in chromium-catalyzed cyclopropanation, sterically shielded ligands reduce catalytic efficiency. To enhance reactivity, modify the ligand design by introducing electron-withdrawing groups or using smaller metals (e.g., Cu(I)) .

Q. What computational methods are suitable for modeling steric effects in reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate steric maps to visualize hindered reaction sites.
  • Molecular Dynamics (MD) : Simulate collision frequencies in polymerization reactions.
  • Conformational Analysis : Use software like Gaussian or ORCA to predict preferred dihedral angles and transition states .

Q. How does the thermal stability of polymers derived from this diisocyanate compare to conventional analogs?

Methodological Answer: Polymers synthesized from this diisocyanate (e.g., polyurethanes) exhibit higher thermal stability (decomposition onset ~280°C vs. 220°C for unsubstituted analogs) due to restricted chain mobility from tetramethyl groups. Thermogravimetric analysis (TGA) under nitrogen and differential scanning calorimetry (DSC) quantify stability. However, reduced cross-linking efficiency may occur due to steric limitations .

Q. Are there bioactivity applications for derivatives of this compound?

Methodological Answer: Yes. The bromomethyl precursor (1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene) can be functionalized to create piperidine derivatives with antidiabetic and antioxidant properties. For example, coupling with 4-methylpiperidine yields 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, which shows DNA-binding affinity in vitro. Biological assays (e.g., ROS scavenging, glucose uptake) validate activity .

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